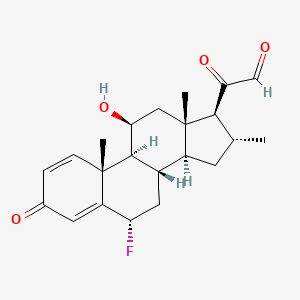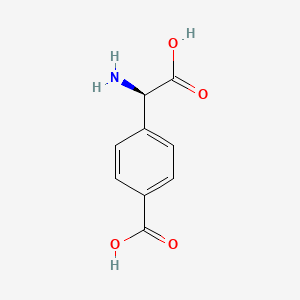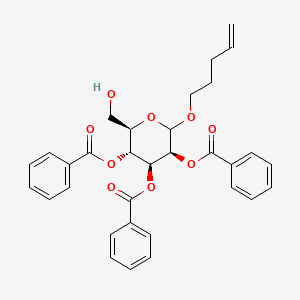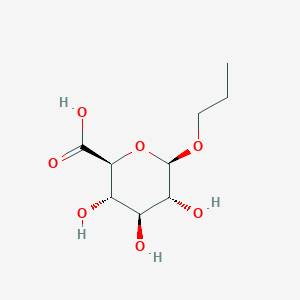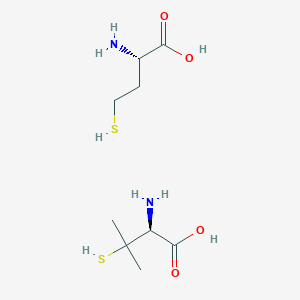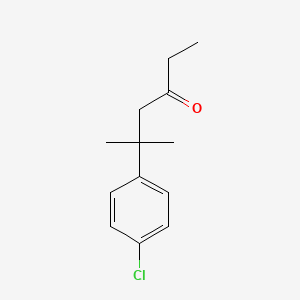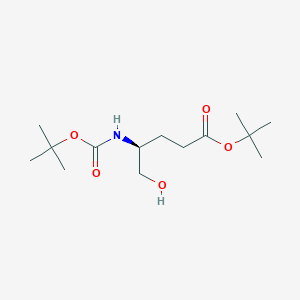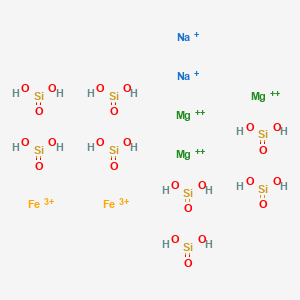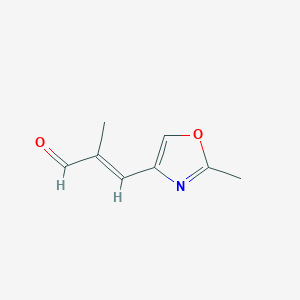
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde is an organic compound that belongs to the class of aldehydes It features a conjugated system with an oxazole ring, which is known for its aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-methyloxazole with an appropriate aldehyde precursor under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: 2-Methyl-3-(2-methyloxazol-4-yl)acrylic acid.
Reduction: 2-Methyl-3-(2-methyloxazol-4-yl)propanol.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer processes, which can modulate the activity of these targets. The oxazole ring may also play a role in binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(2-methyloxazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Methyl-3-(2-methyloxazol-4-yl)propanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-Methyl-3-(2-methyloxazol-4-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
(E)-2-Methyl-3-(2-methyloxazol-4-yl)acrylaldehyde is unique due to its specific combination of an aldehyde group and an oxazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
139630-91-4 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 |
Synonyms |
2-METHYL-3-[4-METHYL(3,5-OXAZOLYL)]PROP-2-ENAL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


